1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound featuring a unique structure that includes an azepane ring, a hydroxypropoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Hydroxypropoxy Group: This step involves the reaction of the azepane derivative with an epoxide, such as glycidol, under acidic or basic conditions to form the hydroxypropoxy group.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with a methoxyphenyl derivative, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the azepane ring.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropoxy group can form hydrogen bonds, while the azepane ring can interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-(Piperidin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.
1-(4-(3-(Morpholin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(4-(3-(Azepan-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is unique due to the presence of the azepane ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. The azepane ring can provide increased stability and different binding characteristics, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-14(20)15-7-8-17(18(11-15)22-2)23-13-16(21)12-19-9-5-3-4-6-10-19/h7-8,11,16,21H,3-6,9-10,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFFKGFDBQEREU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCCCCC2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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